2-Bromo-5-ethynylfuran
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-ethynylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO/c1-2-5-3-4-6(7)8-5/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTYKJTUYVXYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698487 | |
| Record name | 2-Bromo-5-ethynylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15577-73-8 | |
| Record name | 2-Bromo-5-ethynylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Bromo 5 Ethynylfuran and Its Derivatives
Palladium-Catalyzed Cross-Coupling Strategies for Ethynylfuran Construction
The construction of the ethynylfuran framework, a key structural motif in various functional materials and biologically active molecules, is frequently achieved through palladium-catalyzed cross-coupling reactions. Among these, the Sonogashira coupling has emerged as a particularly powerful tool for the formation of carbon-carbon bonds between sp-hybridized and sp2-hybridized carbons. wikipedia.orgbeilstein-journals.org
Elucidation of Sonogashira Coupling Mechanisms in 2-Ethynylfuran (B98707) Synthesis
The Sonogashira reaction typically involves a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.org The synthesis of 2-ethynylfurans often employs a furan (B31954) derivative bearing a halide at the 2-position, which reacts with a suitable alkyne.
Oxidative Addition, Transmetallation, and Reductive Elimination Pathways
The catalytic cycle of the Sonogashira reaction is generally understood to proceed through a sequence of three key steps involving the palladium catalyst: libretexts.orgnih.gov
Oxidative Addition: The cycle begins with the oxidative addition of the aryl or vinyl halide (e.g., a 2-halofuran) to a Pd(0) complex. This step, often considered the rate-limiting step, forms a Pd(II) intermediate. wikipedia.orgresearchgate.net
Transmetallation: In the copper-cocatalyzed version, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This copper acetylide then undergoes transmetallation with the Pd(II) intermediate, where the alkynyl group is transferred to the palladium center and the copper halide is regenerated. chemeurope.comrsc.org
Reductive Elimination: The resulting palladium complex, now bearing both the furan ring and the alkynyl group, undergoes reductive elimination. This final step forms the desired C-C bond of the 2-ethynylfuran product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.govbeilstein-journals.org
A copper-free variant of the Sonogashira reaction also exists, though its mechanism has been a subject of more debate. It is proposed to involve a different pathway for the introduction of the alkyne to the palladium center, potentially through a deprotonation-coordination sequence or a palladium-palladium transmetallation. wikipedia.orgnih.gov
Optimization of Catalyst Systems, Ligand Effects, and Reaction Conditions
The efficiency of the Sonogashira coupling for 2-ethynylfuran synthesis is highly dependent on the optimization of various reaction parameters.
Catalyst Systems: Both Pd(0) and Pd(II) complexes can be used as catalysts. Pd(II) precatalysts are reduced in situ to the active Pd(0) species. wikipedia.org Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. chemeurope.com The use of copper(I) salts, such as CuI, as a co-catalyst is traditional and often enhances the reaction rate under mild conditions. wikipedia.org However, copper-free conditions have been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. rsc.org
Ligand Effects: Phosphine (B1218219) ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. numberanalytics.com Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), can enhance the rate of oxidative addition. acs.org N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering strong σ-donation that can stabilize the catalyst and promote high yields. wikipedia.orgacs.org The steric bulk of the ligand can have a dramatic impact on reaction efficiency, with more hindered ligands sometimes leading to higher yields in shorter reaction times. acs.org
Reaction Conditions: The Sonogashira reaction is known for its generally mild conditions. wikipedia.org
Base: A base is required to neutralize the hydrogen halide byproduct. Amine bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent. beilstein-journals.orgchemeurope.com Inorganic bases such as K₂CO₃ and Cs₂CO₃ have also been employed successfully. rsc.org
Solvent: The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being common. beilstein-journals.orgnumberanalytics.com However, due to sustainability concerns, alternative solvents are being explored. beilstein-journals.org
Temperature: Reactions are often carried out at room temperature, although heating may be necessary depending on the reactivity of the substrates. numberanalytics.com
Table 1: Optimization of Sonogashira Reaction Conditions
| Parameter | Variation | Observation | Reference |
| Catalyst | Pd(PPh₃)₂Cl₂/CuI | Standard, effective system. | beilstein-journals.org |
| Pd-Salen Complex | Allows for room temperature reaction. | rsc.org | |
| Nanosized MCM-41 Anchored Pd | Highly efficient and recyclable. | mdpi.com | |
| Ligand | PPh₃ | Commonly used, stabilizes catalyst. | numberanalytics.com |
| Bulky NHC Ligands | Can lead to high yields at moderate temperatures. | acs.org | |
| Base | Et₃N, DIPEA | Common organic bases, can act as solvent. | beilstein-journals.org |
| K₂CO₃, Cs₂CO₃ | Effective inorganic bases. | rsc.org | |
| Solvent | DMF, THF | Standard polar aprotic solvents. | beilstein-journals.org |
| Isopropanol | Can be effective for room temperature reactions. | rsc.org | |
| Water | Possible for certain catalyst systems. | researchgate.net |
Scope and Limitations of Sonogashira Reactions for Furan Functionalization
The Sonogashira coupling is a versatile method for the functionalization of furan rings, allowing the introduction of a wide array of alkynyl groups. nih.govmdpi.com It has been successfully applied to the synthesis of various substituted ethynylfurans. nih.gov
Scope:
A broad range of functional groups on both the furan ring and the alkyne are tolerated under the mild reaction conditions. wikipedia.org
The reaction can be used with various aryl and vinyl halides attached to the furan ring. wikipedia.org
It is a key step in the synthesis of complex molecules, including natural products and materials for optoelectronics. acs.orgchemrxiv.org
Limitations:
A major limitation can be the formation of homocoupled alkyne byproducts (Glaser coupling), especially when using a copper co-catalyst. rsc.org
The synthesis of ethynylfurans with strong electron-withdrawing substituents on the alkyne can be challenging with the standard Sonogashira coupling. mdpi.com
The availability and stability of the required halo-furan starting materials can sometimes be a limiting factor. acs.org
For some substrates, elevated temperatures or specific, sometimes expensive, catalyst systems may be required to achieve good yields. beilstein-journals.org
Integration of Other Palladium-Catalyzed Cross-Couplings for Further Diversification (e.g., Suzuki-Miyaura, Stille, Hiyama)
The furan scaffold, once functionalized via Sonogashira coupling, can be further diversified using other palladium-catalyzed cross-coupling reactions. This allows for the construction of highly complex and functionalized furan derivatives.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. It is a powerful tool for forming carbon-carbon bonds and has been used to arylate furan rings. For example, N-(4-bromophenyl)furan-2-carboxamide can be coupled with various arylboronic acids to create a library of functionalized molecules. dntb.gov.uamdpi.comnih.gov The reaction generally shows good functional group tolerance. mdpi.com However, attempts to achieve homocoupling of bromonaphthofurans using Suzuki-Miyaura methodology have been reported to be unsuccessful in some cases. publish.csiro.au
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. It has been utilized in the synthesis of oligofurans. nih.gov The Stille reaction is tolerant of a wide variety of functional groups, but a significant drawback is the toxicity of the organotin reagents. wikipedia.org
Hiyama Coupling: This reaction uses an organosilane as the coupling partner. A key advantage is the lower toxicity of organosilanes compared to organostannanes. The Hiyama coupling can be used to form both aryl-aryl and aryl-alkyl bonds and has been applied to substrates containing furan rings, affording the coupled products in high yields. mdpi.comwikipedia.org A limitation is the frequent need for a fluoride (B91410) activator, which can cleave common silicon-based protecting groups. wikipedia.org
Table 2: Comparison of Cross-Coupling Reactions for Furan Diversification
| Reaction | Nucleophile | Electrophile | Key Features | Reference |
| Suzuki-Miyaura | Organoboron | Organic Halide | Mild conditions, commercially available reagents, generally low toxicity. | mdpi.comacs.org |
| Stille | Organotin | Organic Halide | High functional group tolerance, stable reagents. | nih.govwikipedia.org |
| Hiyama | Organosilane | Organic Halide | Low toxicity of silicon reagents, thermally stable. | mdpi.comwikipedia.org |
Transition Metal-Free Synthetic Approaches for Furanic Ethynylation
While palladium-catalyzed reactions are dominant, research into transition-metal-free methods for the ethynylation of furans is an emerging area, driven by the desire for more sustainable and cost-effective synthetic routes. chemrxiv.orgorganic-chemistry.org These methods avoid potential contamination of the final product with residual transition metals. organic-chemistry.org
One notable approach involves the direct cross-coupling of a furan ring with a haloacetylene in a solid medium, such as aluminum oxide (Al₂O₃), at room temperature. mdpi.comnih.govdaneshyari.com For instance, the natural product menthofuran (B113398) has been successfully ethynylated with haloacetylenes by grinding the reactants with Al₂O₃, affording the 2-ethynyl derivative in good yield. nih.gov The mechanism is proposed to involve an addition-elimination sequence. nih.gov This method is particularly significant as it can be used to synthesize ethynylfurans bearing strong electron-withdrawing groups, which are often difficult to obtain via the Sonogashira reaction. mdpi.com
Another strategy involves a base-promoted domino reaction of β-keto compounds with vinyl dichlorides, which proceeds under operationally simple conditions to yield polysubstituted furans. organic-chemistry.org This method utilizes readily available starting materials and avoids the need for a metal catalyst. organic-chemistry.org
These transition-metal-free approaches offer a complementary strategy to the well-established palladium-catalyzed methods, expanding the toolbox for the synthesis of valuable ethynylfuran compounds.
Solid-Phase Cross-Coupling Reactions and Mechanistic Considerations
Solid-phase synthesis has emerged as a powerful technique, and its application to cross-coupling reactions for the synthesis of furan derivatives is an area of active research. Transition metal-free cross-coupling reactions of electron-rich heterocycles like furans with haloacetylenes in a solid medium, such as alumina (B75360) (Al2O3) or potassium carbonate (K2CO3), have been developed. mdpi.comnih.gov These reactions can proceed at room temperature without the need for a catalyst or base, offering a significant advantage in terms of simplicity and cost. mdpi.com
For instance, the reaction of menthofuran with benzoylbromoacetylene in solid Al2O3 has been shown to produce the corresponding 2-ethynylfuran derivative. nih.gov The reaction proceeds through a proposed ring-closing/ring-opening mechanism involving the reversible formation of a cycloadduct intermediate which then eliminates HBr to yield the final product. nih.gov The choice of the solid support can influence the product distribution; for example, using Al2O3 favored the formation of the ethynylfuran, while NaCl led to a higher proportion of the cycloadduct. nih.gov
Mechanistically, these solid-state reactions are thought to be initiated by mechanoactivation through grinding the reactants. nih.gov This can lead to the formation of radical-ion pairs or zwitterionic intermediates, which are stabilized by the ionic lattice of the solid support, facilitating the subsequent elimination and product formation. nih.gov In some instances, the reaction is believed to proceed via a direct nucleophilic substitution of the halogen on the acetylene (B1199291) by the furan ring. nih.gov
Solvent-Free Methodologies and Mechanochemical Activation Principles
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a sustainable alternative to traditional solvent-based synthesis. nih.gov This approach can lead to higher yields, reduced reaction times, and access to reaction pathways not achievable through conventional heating or light stimulation. nih.gov
The synthesis of furan derivatives can be achieved through mechanochemical methods, often involving multicomponent reactions. rsc.org For example, the diastereoselective synthesis of trans-furan derivatives has been studied under mechanochemical conditions. rsc.org The principles of mechanochemical activation involve the application of energy through grinding, shearing, or compression, which can lead to the formation and breaking of chemical bonds. nih.gov
A "flex-activation" approach has been developed where mechanical force applied to a polymer containing a furan-maleimide Diels-Alder adduct leads to the release of the furan derivative. nih.govacs.org This method relies on the force-induced planarization of the mechanophore, triggering a retro-Diels-Alder reaction. nih.gov While this has shown promise, limitations in cargo scope and release efficiency have been noted. nih.gov More recent developments have focused on designing mechanophores that undergo a cascade reaction upon activation, leading to the release of a variety of molecules. acs.org
Alternative Synthetic Pathways to 2-Bromo-5-ethynylfuran Scaffolds
Beyond cross-coupling and mechanochemical methods, several other synthetic strategies can be employed to construct the this compound scaffold and its derivatives.
Dehydrohalogenation Routes from Halogenated Precursors
Dehydrohalogenation is a classic elimination reaction that can be used to introduce unsaturation into a molecule. In the context of furan synthesis, this can involve the elimination of a hydrogen halide (HX) from a suitably halogenated precursor. For example, the treatment of 2-bromopentane (B28208) with a strong base like potassium ethoxide leads to the formation of pent-2-ene as the major product, following Saytzeff's rule which favors the formation of the more substituted alkene. doubtnut.comyoutube.comtestbook.com While not a direct synthesis of this compound, the principles of dehydrohalogenation are applicable to the synthesis of the ethynyl (B1212043) group from a dihaloethyl precursor attached to the furan ring.
Electrochemical Synthesis Methods for Ethynyl Furan Derivatives
Organic electrochemistry has gained traction as a green and powerful synthetic tool. chim.it Electrochemical methods can provide mild reaction conditions, high selectivity, and avoid the use of stoichiometric oxidants or reductants. mdpi.com
The electrochemical synthesis of furan derivatives has been demonstrated through various cyclization reactions. For instance, the electrooxidative cyclization of 2-alkynylphenols in the presence of diselenides can produce selenylbenzo[b]furan derivatives in good to excellent yields. chim.itmdpi.comfrontiersin.org This process typically occurs under constant current in an undivided cell with platinum or glassy carbon electrodes. chim.itmdpi.com While this example leads to benzofurans, the underlying principles of electrochemically induced cyclization and functionalization could be adapted for the synthesis of ethynyl furan derivatives. A plausible mechanism involves the electrooxidation of the diselenide to generate a reactive selenium species that initiates the cyclization of the alkyne. mdpi.com
Wittig-Type Olefination and Subsequent Elimination Reactions
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds and phosphorus ylides. iitk.ac.inorganic-chemistry.org This reaction is highly versatile and has been applied to the synthesis of various heterocycles, including furans. iitk.ac.in An intramolecular Wittig reaction can be a key step in the efficient synthesis of highly functionalized furans. nih.govrsc.orgresearchgate.net
A typical sequence might involve the reaction of an α,β-unsaturated ketone derivative with an acid chloride and a phosphine in the presence of a base. rsc.org This generates a phosphorus ylide that can undergo an intramolecular cyclization to form the furan ring. rsc.org The chemoselectivity of this reaction can be controlled by the presence of electron-withdrawing groups. rsc.org To arrive at an ethynylfuran, a subsequent elimination step would be necessary, for example, from a vinyl halide intermediate.
Biomass-Derived Synthetic Strategies via 5-Hydroxymethylfurfural (B1680220) (HMF) Precursors
The increasing demand for sustainable chemical processes has driven research into the utilization of biomass as a renewable feedstock. nih.gov 5-Hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of C6 sugars like fructose (B13574) and glucose, is a versatile starting material for the synthesis of a wide range of furan derivatives. acs.orgacs.orguliege.bersc.org
The conversion of HMF to valuable chemicals is an area of intense research. scribd.com For instance, HMF can be converted to 2,5-diformylfuran (DFF) through oxidation. scribd.comumich.edu To synthesize a this compound derivative from HMF, a multi-step sequence would be required. This could involve the conversion of the hydroxymethyl group to a bromomethyl group, for example, by reaction with HBr. rsc.orgdntb.gov.ua The aldehyde group could then be transformed into an ethynyl group, potentially through a Corey-Fuchs or Seyferth-Gilbert homologation. The catalytic transformation of HMF and its derivatives is a key focus, with various catalysts, including those based on noble and non-precious metals, being explored to achieve high yields and selectivities. nih.govscribd.com
Exploration of Reactivity and Chemical Transformations of 2 Bromo 5 Ethynylfuran
Cycloaddition Reactions Involving the Ethynyl (B1212043) Moiety
The ethynyl group of 2-Bromo-5-ethynylfuran serves as a reactive dipolarophile and dienophile, readily participating in cycloaddition reactions to form more complex heterocyclic systems.
[3+2] Cycloadditions and Formation of Novel Polycyclic Heterocyclic Structures
The carbon-carbon triple bond of the ethynyl substituent is an excellent partner for 1,3-dipoles, leading to the formation of five-membered heterocyclic rings in [3+2] cycloaddition reactions. A prominent example of this reactivity is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which would involve reacting this compound with an organic azide (B81097) to yield a 1,2,3-triazole. This reaction is highly efficient and regioselective, typically affording the 1,4-disubstituted triazole isomer. While direct literature on this compound is sparse, the reactivity of analogous compounds like 2-(azidomethyl)-5-ethynylfuran underscores the utility of the ethynylfuran core in forming such bicyclic structures. thieme-connect.de These reactions provide a powerful route to novel polycyclic systems where the furan (B31954) ring is fused or linked to another heterocycle.
Table 1: Representative [3+2] Cycloaddition Reactions with the Ethynyl Moiety
| Dipole | Reagent Example | Product Class |
|---|---|---|
| Azide | Organic Azide (R-N₃) | 1,2,3-Triazole |
| Nitrile Oxide | Ar-CNO | Isoxazole |
Reactivity Studies with Diverse Dienophiles and Dipolarophiles
The ethynyl group functions as a potent dipolarophile in reactions with various 1,3-dipoles. Its reactivity allows for the synthesis of a wide array of five-membered heterocycles. Furthermore, the furan ring itself can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), though the prompt focuses on the ethynyl moiety's reactivity. msu.edu When reacting with dienes, the ethynyl group on this compound would act as the dienophile. For instance, reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexadiene derivative. The electron-withdrawing nature of the bromo-substituted furan ring can influence the reactivity of the alkyne, making it a more effective dienophile. Studies on similar furan derivatives show that such cycloadditions can sometimes be followed by subsequent rearrangements or aromatization steps. nih.gov
Further Cross-Coupling Reactions of the Bromo-Substituent
The C(sp²)–Br bond at the 5-position of the furan ring is a key site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
Carbon-Carbon Bond Forming Reactions (e.g., C(sp²)-C(sp²), C(sp²)-C(sp), C(sp²)-C(sp³) linkages)
The bromo substituent is readily displaced through various palladium-catalyzed reactions to form new C-C bonds. wikipedia.org
C(sp²)-C(sp²) Linkages: Suzuki-Miyaura coupling is a highly effective method for forming biaryl structures. nih.gov Reacting this compound with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base would yield a 5-aryl-2-ethynylfuran. nih.govmdpi.com This approach has been used to synthesize 2,5-diaryl furans, which are important medicinal and optoelectronic building blocks. acs.org
C(sp²)-C(sp) Linkages: The Sonogashira coupling provides a direct method to link the furan ring to another alkyne. rsc.org Coupling this compound with a terminal alkyne (R-C≡CH) using a palladium catalyst, a copper(I) co-catalyst, and a base would produce a 5-alkynyl-2-ethynylfuran. This specific transformation is crucial in the synthesis of extended, conjugated molecular wires and photochromic materials where the furan acts as a key component. acs.orguni-konstanz.de
C(sp²)-C(sp³) Linkages: Nickel-catalyzed cross-electrophile coupling reactions have emerged as powerful tools for forming C(sp²)-C(sp³) bonds from readily available alkyl halides. tcichemicals.comnih.gov This would involve reacting this compound with an alkyl halide in the presence of a nickel catalyst and a reductant to form a 5-alkyl-2-ethynylfuran.
Table 2: Examples of C-C Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | C(sp²)-C(sp²) | Pd(OAc)₂, PCy₃·HBF₄, Base |
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | PdCl₂(PPh₃)₂, CuI, Base |
| Negishi / Kumada | Organozinc / Grignard Reagent | C(sp²)-C(sp³) | Pd or Ni Catalyst |
Carbon-Heteroatom Bond Forming Reactions (e.g., N-functionalization, O-alkylation/arylation, S-thiolation)
The C–Br bond also facilitates the introduction of heteroatoms onto the furan ring, a critical step in the synthesis of many pharmaceuticals and functional materials. libretexts.organanikovlab.ru
N-functionalization: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. Applying this to this compound with a primary or secondary amine would yield the corresponding 5-amino-2-ethynylfuran derivative. Alternatively, Ullmann-type couplings using copper catalysts can also achieve C(sp²)-N bond formation, often under mild conditions with appropriate diamine ligands. tcichemicals.com
O-alkylation/arylation: Similar to amination, the Buchwald-Hartwig and Ullmann-type reactions can be adapted for the synthesis of aryl ethers (C-O bonds). Reacting this compound with an alcohol or a phenol (B47542) under copper or palladium catalysis would lead to 5-alkoxy- or 5-aryloxy-2-ethynylfurans. tcichemicals.com
S-thiolation: The formation of a C-S bond can be achieved through palladium-catalyzed coupling with thiols. This reaction would convert this compound into a 5-(alkylthio)- or 5-(arylthio)-2-ethynylfuran. Recent methods have also explored the bromothiolation of aryne intermediates to create o-bromobenzenethiol equivalents, highlighting advanced strategies for forming C-S bonds adjacent to C-Br bonds. acs.orgresearchgate.net
Electrophilic and Nucleophilic Aromatic Substitution on the Furan Ring System
The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. msu.edupearson.com Its reactivity is significantly greater than that of benzene. pearson.com
Electrophilic Aromatic Substitution (EAS): For this compound, the furan ring is substituted at the 2- and 5-positions. Electrophilic attack will preferentially occur at one of the remaining, more reactive alpha-positions if available, but in this case, substitution must occur at the beta-positions (C3 or C4). The oxygen atom strongly directs electrophiles to the adjacent alpha-positions (C2 and C5), which are already occupied. The bromo and ethynyl substituents are generally deactivating. Therefore, EAS reactions like nitration, halogenation, or Friedel-Crafts acylation would be challenging and would likely occur at the C4 position, which is adjacent to the activating oxygen atom and less sterically hindered than the C3 position (next to the bromo group). minia.edu.egtotal-synthesis.commasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on an electron-rich ring like furan is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring for attack. uomustansiriyah.edu.iqchempap.org The bromo and ethynyl groups are not sufficiently activating to facilitate SNAr under standard conditions. Therefore, direct displacement of a hydrogen atom on the furan ring by a nucleophile is not a typical reaction pathway for this compound. Displacement of the bromo group itself by a strong nucleophile might be possible under harsh conditions or via a metal-catalyzed pathway, which is mechanistically distinct from a classical SNAr mechanism. researchgate.net
Ring-Opening and Ring-Closure Reactions of Furan-Based Intermediates
The furan nucleus, while aromatic, is susceptible to various ring-opening and ring-closure reactions, often leading to the formation of highly functionalized carbocyclic or acyclic compounds. These transformations are typically initiated by the disruption of the furan's aromaticity.
One of the most notable transformations that furan derivatives undergo is the Piancatelli rearrangement. This reaction involves the acid-catalyzed conversion of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. rsc.orgrsc.org The mechanism proceeds through the formation of a key furanoxonium ion intermediate, followed by a ring-opening and a 4π-electrocyclization step. thieme-connect.commdpi.com While direct studies on this compound derivatives in this context are not prevalent, intermediates derived from it, such as those formed by the addition of a nucleophile to the ethynyl group or transformation of the bromo group, could potentially undergo such rearrangements to yield complex cyclopentenone structures.
Another significant reaction pathway involves the oxidation of the furan ring to form 2,5-dialkoxy-2,5-dihydrofuran intermediates. Subsequent acid-catalyzed hydrolysis of these intermediates can lead to the formation of butenolide derivatives. researchgate.net This process offers a route to γ-lactones, which are common motifs in natural products. nih.govescholarship.org
Furthermore, furan rings can participate in cycloaddition reactions. For instance, the reaction of menthofuran (B113398), a substituted furan, with acylhaloacetylenes in the presence of solid aluminum oxide proceeds through a [4+2] cycloaddition to form an oxanorbornadiene intermediate. nih.govmdpi.com This intermediate is not stable and undergoes a ring-opening process, eliminating hydrogen halide to yield the corresponding 2-ethynylfuran (B98707) derivative. nih.govmdpi.com This reversible cycloaddition-ring-opening sequence demonstrates a key reactivity pattern of the furan ring that could be applicable to this compound, potentially leading to further functionalization or rearrangement products.
Table 1: Representative Furan Ring Transformations and Potential Products
| Reaction Type | General Substrate | Key Intermediate | Product Type |
|---|---|---|---|
| Piancatelli Rearrangement | 2-Furylcarbinol | Furanoxonium ion / Pentadienyl cation thieme-connect.com | 4-Hydroxycyclopentenone rsc.org |
| Oxidation/Hydrolysis | Furan | 2,5-Dialkoxy-2,5-dihydrofuran researchgate.net | Butenolide researchgate.net |
| Cycloaddition/Ring-Opening | Furan | Oxanorbornadiene nih.govmdpi.com | Substituted Furan nih.govmdpi.com |
Radical Reactions and Organometallic Transformations
The presence of both a bromo substituent and a terminal alkyne makes this compound an excellent substrate for a wide array of organometallic and radical reactions.
Organometallic Transformations:
The most prominent organometallic reaction for this class of compounds is the Sonogashira cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction, which also requires a copper(I) co-catalyst and an amine base, forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org this compound can participate in this reaction in two ways:
The terminal alkyne can couple with various aryl or vinyl halides.
The bromo group can act as the halide partner, coupling with other terminal alkynes.
This versatility allows for the synthesis of a wide range of conjugated furan-containing systems. For example, the Sonogashira coupling of 5-bromo-2-furaldehyde (B32451) with terminal alkynes is a well-established method. escholarship.org Similarly, various bromo-furans have been successfully used in palladium-catalyzed cross-coupling reactions to build complex molecular architectures. nih.gov The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org
Besides the Sonogashira coupling, other palladium-catalyzed reactions are also applicable. These include the Heck reaction, Suzuki coupling, and Stille coupling, where the bromo-furan moiety can be coupled with alkenes, boronic acids, or organostannanes, respectively, to introduce further diversity. acs.org
Table 2: Catalyst Systems for Sonogashira Coupling of Halo-Furans
| Furan Substrate | Coupling Partner | Palladium Catalyst | Co-catalyst | Base | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-furaldehyde | 1-Ethynyl-2-fluorobenzene | PdCl₂(AmPhos)₂ | - | K₃PO₄·H₂O | escholarship.org |
| Ethyl 5-bromofuran-2-carboxylate | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | Et₃N | |
| 1,2-bis(2-methyl-5-bromofuran-3-yl)perfluorocyclopentene | Substituted Iodotolans | Pd(PPh₃)₄ | CuI | i-Pr₂NH | nih.govacs.org |
Radical Reactions:
The ethynyl group of this compound is also susceptible to radical addition reactions. While direct studies on this specific molecule are limited, the general reactivity of alkynes suggests that it can react with a variety of radical species. For instance, photoredox catalysis can initiate the addition of acyl radicals to acetylene (B1199291), leading to the formation of 1,4-diketones or other C2-linked molecules. researchgate.net It is plausible that this compound could undergo similar transformations, where a radical adds across the triple bond, generating a vinyl radical intermediate. This intermediate could then be trapped or undergo further reactions, providing a pathway to functionalized furan derivatives. The generation of radical ions has been observed in the reaction of certain heterocycles with haloacetylenes, suggesting that radical pathways can be involved in the transformation of such systems. mdpi.com
Applications in Advanced Organic Materials and Chemical Biology
Development of Conjugated Polymers and Optoelectronic Materials
The ethynylfuran unit is a key component in the creation of conjugated polymers with interesting electronic properties. These polymers, where alternating single and multiple bonds create a delocalized π-electron system, are the foundation for various organic electronic devices.
Poly(2-ethynylfuran) and Derivatives for Enhanced Electrical Conductivity
Poly(2-ethynylfuran) (P2EF) is a conjugated polymer that can be synthesized from 2-ethynylfuran (B98707) monomers. hanrimwon.com The polymerization of 2-ethynylfuran has been achieved using various catalyst systems, including tungsten and molybdenum-based catalysts. hanrimwon.com The resulting polymers exhibit a linear conjugated polyene structure with furan (B31954) substituents. hanrimwon.com
The electrical conductivity of P2EF can be significantly enhanced through doping with electron acceptors like iodine, bromine, and ferric chloride. kaist.ac.krmit.edu For instance, iodine-doped P2EF has shown a maximum electrical conductivity of 5 x 10⁻³ S/cm. kaist.ac.kr The conductivity of these polymers is a critical parameter for their application in electronic devices.
Below is a table summarizing the electrical conductivity of doped Poly(2-ethynylfuran) and a related polymer, Poly(2-ethynylthiophene).
| Polymer | Dopant | Maximum Electrical Conductivity (S/cm) |
| Poly(2-ethynylfuran) (P2EF) | Iodine | 5 x 10⁻³ kaist.ac.kr |
| Poly(2-ethynylthiophene) (P2ET) | Iodine | 3 x 10⁻⁴ kaist.ac.kr |
This table illustrates the comparative conductivity of furan and thiophene-based ethynyl (B1212043) polymers when doped with iodine.
Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The structural motifs derived from 2-ethynylfuran are being explored for their potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). scispace.com In these applications, the tailored electronic properties of furan-containing conjugated systems are crucial. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification allows for the optimization of charge injection, transport, and recombination processes within the devices. acs.org While direct applications of "2-bromo-5-ethynylfuran" are not explicitly detailed, the broader class of furan-containing oligomers and polymers are recognized for their luminescent properties, which are fundamental to OLED technology. acs.org
Role in Dye-Sensitized Solar Cells (DSSCs) as Spacer Units and Chromophores
In the field of dye-sensitized solar cells (DSSCs), organic dyes play a pivotal role in absorbing light and injecting electrons into a semiconductor matrix, typically titanium dioxide (TiO₂). researchgate.netnih.govresearchgate.net The design of these dyes often incorporates a donor-π-acceptor (D-π-A) structure to facilitate efficient charge separation. The ethynylfuran moiety can serve as a component of the π-conjugated spacer that connects the electron-donating and electron-accepting parts of the dye molecule. researchgate.netacs.org
The inclusion of furan units in the spacer can influence the dye's absorption spectrum, energy levels, and its attachment to the semiconductor surface. dyenamo.sersc.org These factors are critical for achieving high power conversion efficiencies in DSSCs. researchgate.net The rigid and planar nature of the furan ring can enhance the electronic coupling between the donor and acceptor, leading to improved device performance.
Functional Materials for Photochromic and Molecular Switching Systems
Photochromic molecules can reversibly change their chemical structure and, consequently, their absorption spectra upon irradiation with specific wavelengths of light. This property makes them attractive for applications such as molecular switches, optical data storage, and smart materials.
Integration into Switchable Molecular Wires and Photoreactive Assemblies
The ethynylfuran unit has been incorporated into the design of photochromic molecular switches. acs.org Specifically, it has been used in the synthesis of diarylethene-based switches. researchgate.net In these systems, a central photochromic core, such as a perfluorocyclopentene unit, is flanked by heterocyclic aromatic rings, which can be derived from 2-ethynylfuran. The ethynyl groups provide a means to extend the conjugated system by attaching molecular wires, such as oligo(phenylene ethynylene) (OPE) units, through Sonogashira coupling reactions. acs.orgresearchgate.net
These switchable molecular wires can be assembled on surfaces, and their ability to switch between two distinct states (e.g., an "on" and "off" state with different conductivity or optical properties) can be controlled by light. researchgate.netresearchgate.net
Influence of Substituents on Photophysical Properties and Switching Characteristics
The photophysical properties and switching behavior of these furan-based photochromic systems can be fine-tuned by introducing different substituents. acs.org The nature of the substituents on the furan ring or on the attached molecular wires can significantly impact the quantum yields of the photochromic reactions, the thermal stability of the different isomeric states, and the absorption wavelengths required for switching. acs.orgclockss.org For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, thereby influencing its photo-responsiveness. acs.org Studies on related systems have shown that the position of substitution on the heterocyclic ring (e.g., 2-thienyl vs. 3-thienyl) can also have a remarkable effect on the photophysical properties. clockss.org
The table below presents data on the photochemical behavior of photochromic molecular switches containing furan-based units.
| Compound | Substituents (R¹, R²) | Ring-Closing Quantum Yield (Φ_c) | Ring-Opening Quantum Yield (Φ_o) |
| 7a | R¹ = OMe, R² = H | 0.38 | 0.019 |
| 7b | R¹ = H, R² = H | 0.46 | 0.015 |
| 7c | R¹ = CF₃, R² = H | 0.52 | 0.011 |
| 7d | R¹ = CF₃, R² = CF₃ | 0.53 | 0.011 |
| 7e | R¹ = NMe₂, R² = H | 0.04 | 0.003 |
Data adapted from research on oligo(phenylene ethynylene) (OPE) embedded difurylperfluorocyclopentenes. acs.org The quantum yields illustrate the influence of electron-donating (OMe, NMe₂) and electron-withdrawing (CF₃) substituents on the photoswitching efficiency.
Contribution to Framework Materials Chemistry
The unique structural and electronic properties of this compound make it a valuable component in the construction of highly ordered, porous materials. Its rigid furan core and the presence of two distinct reactive sites allow for its incorporation as a linker in the synthesis of both Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).
Linker in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. sigmaaldrich.com Similarly, Covalent Organic Frameworks (COFs) are porous, crystalline polymers constructed from light elements that form strong covalent bonds. The properties of these materials, such as pore size, surface area, and chemical functionality, can be tuned by judicious selection of the metal nodes and organic linkers. sigmaaldrich.comresearchgate.net
This compound, with its defined geometry and reactive termini, is an attractive candidate for a linker molecule. The ethynyl group can participate in various coupling reactions, such as the Sonogashira coupling, to extend the framework, while the bromo group offers a site for post-synthetic modification or can be involved in the initial framework assembly. For instance, a bromo-functionalized linker like 2-bromo-1,4-benzenedicarboxylate has been used in the synthesis of MOFs. researchgate.net While direct use of this compound as a primary linker in widely known MOFs like MOF-5 (which uses terephthalic acid) is not extensively documented, its structural motifs are relevant. jchemrev.com The furan-acetylene macrocycles, which share a similar connectivity, demonstrate how these units can create defined macrocyclic structures, a foundational concept for framework materials. researchgate.net The development of furan-based polymers and molecular conductors also highlights the potential of furan-acetylene systems in creating extended, electronically active networks. ananikovlab.ruresearchgate.net
Utility as a Molecular Scaffold in Medicinal Chemistry Research
The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic activities. This compound provides a robust platform for the generation of novel chemical entities through various drug discovery strategies.
Scaffold Hopping Strategies for the Discovery of Novel Chemical Entities
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework of a known active compound with a different, isosteric or isofunctional scaffold to identify novel chemotypes with improved properties. The furan ring of this compound can serve as a bioisosteric replacement for other aromatic or heteroaromatic rings in known pharmacophores.
A notable example of scaffold hopping leading to a furan-containing inhibitor is in the development of Bromo and Extra Terminal Domain (BET) bromodomain inhibitors. Starting from a pyrrole (B145914) fragment, scaffold hopping led to the identification of a potent and selective furan-based inhibitor, GSK743. nih.gov This demonstrates the utility of the furan scaffold in exploring new chemical space and generating novel intellectual property. The ability to functionalize the furan at two distinct positions, as in this compound, allows for the precise orientation of pharmacophoric groups, mimicking the spatial arrangement of the original scaffold while potentially improving properties like solubility and metabolic stability.
Design and Synthesis of this compound Derivatives for Target-Oriented Library Development
The differential reactivity of the bromo and ethynyl groups on the this compound scaffold makes it an ideal starting point for the construction of compound libraries for high-throughput screening. The ethynyl group can undergo a variety of reactions, including click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and addition reactions, while the bromo group is amenable to Suzuki, Stille, and other cross-coupling reactions. acs.org
This orthogonal reactivity allows for the systematic and modular synthesis of a diverse range of derivatives. For instance, the ethynyl group can be used to introduce a variety of substituents, and the bromo group can then be coupled with different boronic acids or stannanes to generate a library of disubstituted furans. This approach is highly valuable for structure-activity relationship (SAR) studies, where the impact of different substituents on biological activity can be systematically explored. The synthesis of 2,5-diaryl furans, which are important building blocks in medicinal chemistry, can be achieved through methods that could be adapted for this compound derivatives. acs.org
Applications in the Synthesis of Advanced Pharmaceutical Intermediates and Lead Compounds
This compound and its derivatives serve as key intermediates in the synthesis of more complex and advanced pharmaceutical compounds. The furan core and its reactive handles allow for the construction of larger molecules with potential therapeutic applications.
An example of a furan derivative being a precursor to a pharmaceutical is the conversion of a furan-based molecule into the precursor for the antidepressant drug Escitalopram. qut.edu.au While this specific example does not start from this compound, it illustrates the principle of utilizing functionalized furans as key building blocks in pharmaceutical synthesis. The synthesis of various ethynyl furan derivatives has been described, highlighting their importance as starting materials. researchgate.net The reactivity of the bromo and ethynyl groups allows for their incorporation into a variety of molecular architectures, leading to the generation of lead compounds for drug discovery programs. For example, disubstituted acetylenes bearing heteroaromatic groups have been investigated for retinoid-like activity. google.com
Computational Chemistry and Mechanistic Investigations of 2 Bromo 5 Ethynylfuran
Density Functional Theory (DFT) Studies for Reaction Pathways and Intermediates
Density Functional Theory (DFT) has become an indispensable tool for investigating the intricacies of organic reactions. numberanalytics.com For a molecule like 2-bromo-5-ethynylfuran, DFT calculations can map out potential energy surfaces, identify transition states and intermediates, and predict the feasibility of various reaction pathways. numberanalytics.comfu-berlin.de
The electronic structure of this compound, characterized by an electron-rich furan (B31954) ring, a polarizable bromine atom, and a reactive ethynyl (B1212043) group, dictates its chemical behavior. DFT calculations are employed to determine key electronic properties and reactivity indices. numberanalytics.com For instance, calculations can reveal the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential map, and atomic charges. This information helps predict sites susceptible to nucleophilic or electrophilic attack.
In cycloaddition reactions, a common pathway for furan compounds, DFT can distinguish between different mechanistic possibilities, such as a concerted [4+2] cycloaddition or a stepwise pathway involving zwitterionic intermediates. pku.edu.cn For a hypothetical reaction of this compound with a dienophile, DFT calculations could provide the activation free energies (ΔG‡) for each pathway, indicating the most likely mechanism.
Table 1: Hypothetical DFT-Calculated Activation Energies for Competing Reaction Pathways of this compound
| Reaction Pathway | Transition State | Activation Free Energy (ΔG‡) (kcal/mol) |
| Concerted [4+2] Cycloaddition | TS_concerted | 22.5 |
| Stepwise, C-C bond formation first | TS_stepwise | 28.1 |
| Reaction at ethynyl group | TS_ethynyl_add | 25.8 |
This table is illustrative and provides hypothetical data based on typical DFT calculations for similar furan systems. pku.edu.cn
The results would suggest that the concerted cycloaddition pathway is kinetically favored over the stepwise mechanism or addition to the alkyne.
Kinetic Studies for Catalytic Mechanism Elucidation
Kinetic studies are fundamental to understanding the sequence of events in a catalytic cycle, including identifying the rate-determining step. For reactions involving this compound, these studies provide crucial data that complements computational models.
Real-time monitoring of a reaction allows for the collection of detailed kinetic data. Techniques like benchtop Nuclear Magnetic Resonance (NMR) spectroscopy can be set up to follow the concentrations of reactants, intermediates, and products directly in the reaction vessel. magritek.comresearchgate.net For example, in a palladium-catalyzed cross-coupling reaction of this compound, ¹H NMR spectroscopy could be used to monitor the disappearance of the signal corresponding to the ethynyl proton and the appearance of new signals from the product over time. ananikovlab.ru This allows for the determination of reaction rates under various conditions (e.g., different catalyst loadings or temperatures).
Table 2: Illustrative Reaction Progress Monitored by ¹H NMR Spectroscopy
| Time (minutes) | Concentration of this compound (M) | Concentration of Product (M) |
| 0 | 0.100 | 0.000 |
| 10 | 0.082 | 0.018 |
| 20 | 0.067 | 0.033 |
| 30 | 0.055 | 0.045 |
| 60 | 0.030 | 0.070 |
This table represents hypothetical data from an in situ NMR experiment to determine reaction kinetics.
Investigation of Isotope Effects in Reaction Rate Determination
The kinetic isotope effect (KIE) is a powerful tool for probing whether a specific bond is broken or formed in the rate-determining step of a reaction. wikipedia.org It involves comparing the reaction rates of a molecule with its isotopically substituted counterpart. libretexts.org
For this compound, a primary deuterium (B1214612) KIE could be measured to investigate mechanisms involving the cleavage of the C-H bond at the alkyne. This is achieved by synthesizing the deuterated analogue, 2-bromo-5-(ethynyl-d)-furan, and comparing its reaction rate (k_D) with the non-deuterated version (k_H). A significant KIE value (k_H/k_D > 1) would provide strong evidence that the acetylenic C-H bond is broken in the slowest step of the reaction. libretexts.org For instance, in an iridium-catalyzed C-H activation reaction, observing a KIE of approximately 3.2 would strongly suggest that C-H bond cleavage is the rate-limiting step. rsc.org
Table 3: Hypothetical Kinetic Isotope Effect (KIE) Measurement
| Compound | Rate Constant (k) (s⁻¹) | KIE (k_H/k_D) |
| This compound (H) | 4.5 x 10⁻⁴ | 3.0 |
| 2-Bromo-5-(ethynyl-d)-furan (D) | 1.5 x 10⁻⁴ |
This table shows hypothetical rate constants illustrating a normal primary kinetic isotope effect, suggesting C-H bond cleavage in the rate-determining step. libretexts.orgrsc.org
Structure-Activity Relationship (SAR) Studies for Derivatized Compounds
Structure-Activity Relationship (SAR) studies are central to medicinal chemistry and materials science. They involve systematically modifying a lead compound's structure to understand how different functional groups influence its biological activity or physical properties. researchgate.net For this compound, SAR studies would involve creating a library of analogues by altering the substituents on the furan ring.
For example, if this compound was identified as a hit in a screening campaign for a protein target, analogues would be synthesized to probe the importance of the bromo and ethynyl groups. The bromine at the C2 position could be replaced with other halogens (Cl, F) or small alkyl groups, while the ethynyl group at the C5 position could be derivatized into various triazoles or coupled to different aryl groups. These new compounds would then be tested to see how the modifications affect their potency (e.g., IC₅₀ or EC₅₀ values). nih.gov
Table 4: Illustrative Structure-Activity Relationship (SAR) Data for this compound Analogues
| Compound ID | R¹ (at C2) | R² (at C5) | Biological Activity (IC₅₀, nM) |
| Lead | -Br | -C≡CH | 500 |
| Analogue 1 | -Cl | -C≡CH | 750 |
| Analogue 2 | -F | -C≡CH | 900 |
| Analogue 3 | -CH₃ | -C≡CH | >10,000 |
| Analogue 4 | -Br | -C≡C-Ph | 150 |
| Analogue 5 | -Br | -C≡C-Si(CH₃)₃ | 450 |
This illustrative table is based on typical SAR study outcomes, where 'Ph' represents a phenyl group. researchgate.netnih.gov The data suggests that the bromine atom is important for activity and that extending the ethynyl group with a phenyl ring enhances potency.
Molecular Modeling for Scaffold Design and Ligand-Target Interaction Prediction
Building on SAR data, molecular modeling techniques are used to design new molecules with improved properties. The 2-ethynylfuran (B98707) unit can serve as a "scaffold," or core structure, upon which new derivatives are built computationally. arxiv.orgrsc.org
Generative models in computational chemistry can take a scaffold like this compound and propose novel modifications that are likely to have desired properties. arxiv.org These in silico designed molecules can then be evaluated for their potential to bind to a biological target using molecular docking simulations. Docking programs predict the preferred orientation of a ligand within the active site of a protein and estimate the strength of the interaction (binding affinity). nih.gov This approach helps prioritize which newly designed compounds are most promising for synthesis and experimental testing, saving significant time and resources. For example, modeling could predict that adding a hydrogen bond donor to the phenyl group of "Analogue 4" from the SAR table would lead to a favorable interaction with a key amino acid residue in the target's binding pocket, thus guiding the next round of synthesis.
Future Perspectives and Emerging Research Directions
Sustainable and Green Synthesis Methodologies for Furanic Building Blocks
The transition from petroleum-based chemical production to processes utilizing renewable biomass is a cornerstone of green chemistry. Furanic compounds, derived from the dehydration of sugars found in lignocellulosic biomass, are key platform chemicals in this transition. rsc.orgrsc.org
Key Developments and Future Goals:
Biomass Valorization: Research is intensely focused on the efficient conversion of carbohydrates, such as fructose (B13574), glucose, and xylose, into key furanic intermediates like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural. rsc.orgrsc.org The goal is to develop catalytic pathways that are not only high-yielding but also environmentally benign. rsc.orgfrontiersin.org
Reduced Environmental Impact: Traditional chemical syntheses often generate significant waste. mdpi.com Sustainable methodologies aim to improve the E-factor (kg of waste per kg of product) by utilizing greener solvents, reducing energy consumption, and employing recyclable catalysts. mdpi.comacs.org
Alternative Feedstocks: While much research has centered on converting sugars, attention is also being given to the direct utilization of more complex biomass sources like cellulose (B213188) and hemicellulose, which could streamline the production of furanic compounds. rsc.org The use of chitin, the second most abundant biopolymer, to produce nitrogen-containing furan (B31954) derivatives like 3-acetamido-5-acetylfuran (B13792600) is also a promising avenue. rsc.org
Advanced Functional Material Design and Performance Optimization
Furan-based polymers are emerging as viable, sustainable alternatives to their petrochemical counterparts, such as those derived from benzene, toluene, and xylene (BTX). rsc.org The unique structure of the furan ring allows for the creation of materials with novel properties.
Areas of Innovation:
Bio-based Polymers: 2,5-Furandicarboxylic acid (FDCA), a derivative of HMF, is a key monomer for producing bio-based polyesters like polyethylene (B3416737) furoate (PEF). rsc.orgacs.org Research is ongoing to optimize the properties of these polymers to match or exceed those of petroleum-based plastics like polyethylene terephthalate (B1205515) (PET). acs.orgresearchgate.net
Thermosetting Resins: Furfural and furfuryl alcohol have long been used to create thermosetting resins. acs.org Future research will focus on developing new furan-based dimethacrylate resins and other thermosets with enhanced thermal and mechanical properties for applications in composites and coatings. acs.orgacs.org
Optoelectronic Materials: The conjugated system of the furan ring makes it a suitable component for organic electronic materials. Research into 2,5-diaryl furans, which can be synthesized from furanic precursors, shows their potential in optoelectronic devices. acs.org
Chemo- and Regioselective Transformations of Polyfunctional Furan Derivatives
Polyfunctional furan derivatives, which contain multiple reactive sites, present both a challenge and an opportunity for synthetic chemists. The ability to selectively modify one functional group while leaving others intact is crucial for creating complex molecules.
Strategic Approaches:
Controlling Reactivity: The development of methods to control the chemo- and regioselectivity of reactions involving polyfunctional furans is a major area of research. mdpi.comurfu.ru This can be achieved by carefully choosing reaction conditions, such as temperature and catalysts, to direct the transformation to the desired position on the furan ring. mdpi.comurfu.ru
Directing Groups: For functionalization at less reactive positions, such as the C3 position of the furan ring, the use of directing groups can facilitate C-H activation processes. nih.gov
Protection Strategies: Protecting certain functional groups to prevent them from reacting allows for the selective modification of other parts of the molecule. acs.org This approach, common in pharmaceutical synthesis, is being increasingly applied to the valorization of furanic compounds. acs.org
Integration with Flow Chemistry and Automated Synthetic Platforms
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages for the synthesis of furan derivatives, including improved safety, efficiency, and scalability.
Technological Integration:
Enhanced Efficiency: Continuous flow processes can lead to higher yields and productivity compared to traditional batch methods. acs.org For instance, the synthesis of 2,5-diaryl furans has been shown to be more efficient in a continuous-flow setup. acs.org
Improved Safety and Control: Flow chemistry allows for better control over reaction parameters like temperature and pressure, which is particularly important for potentially hazardous reactions. nih.gov
Scalability: The transition from laboratory-scale synthesis to industrial production can be more readily achieved with flow chemistry platforms. nih.gov
Development of Novel Catalytic Systems for Enhanced Furan Derivatization
Catalysis is at the heart of furan chemistry, enabling the efficient conversion of biomass and the subsequent derivatization of furanic compounds.
Catalyst Innovation:
Heterogeneous Catalysts: The development of robust and recyclable heterogeneous catalysts, such as zeolites, polyoxometalates, and non-noble metals, is a key focus. frontiersin.orgfrontiersin.org These catalysts offer environmental and economic advantages over their homogeneous counterparts. frontiersin.org
Metal-Free Catalysis: To avoid the cost and potential toxicity of metal catalysts, researchers are exploring metal-free catalytic systems. mdpi.com
Biocatalysis: Enzymes, such as lipases, are being used for the synthesis of furan-based polyesters and other derivatives under mild and environmentally friendly conditions. acs.org
Expansion of Bio-Derived Furan Applications in Diverse Chemical Fields
The versatility of the furan scaffold makes it a promising platform for applications beyond polymers and fuels. rsc.org
Emerging Applications:
Pharmaceuticals and Agrochemicals: Furan derivatives are found in a number of biologically active compounds and are being investigated for their potential in drug discovery and the development of new agrochemicals. mdpi.comijabbr.com
Fine Chemicals and Surfactants: Furanic building blocks can be used to synthesize a wide range of fine chemicals and bio-based surfactants. rsc.orgrsc.org
Fluorinated Compounds: The incorporation of fluorine into furanic structures is a growing area of research, with potential applications in advanced materials and pharmaceuticals. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic characterization methods for 2-Bromo-5-ethynylfuran?
- Structural Analysis : The compound contains a furan ring substituted with bromine at position 2 and an ethynyl group at position 5 (C₆H₃BrO). The ethynyl group enables participation in click chemistry (e.g., Huisgen cycloaddition), while bromine enhances electrophilic reactivity .
- Characterization Methods :
- NMR : Use ¹H and ¹³C NMR to confirm substituent positions and monitor reaction intermediates.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns due to bromine.
- TLC : Track reaction progress using silica gel plates with UV visualization .
Q. What synthetic routes are commonly employed for this compound?
- Stepwise Synthesis :
Bromination of 5-ethynylfuran using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄.
Sonogashira coupling to introduce the ethynyl group, requiring palladium catalysts and copper iodide .
- Critical Parameters :
- Temperature: Maintain 60–80°C for bromination to avoid side reactions.
- Solvent: Use anhydrous THF or DMF for coupling reactions to prevent hydrolysis.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in cross-coupling reactions involving this compound?
- Catalytic Systems :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | >85% |
| Ligand | XPhos | Reduces Pd leaching |
| Base | K₂CO₃ | Enhances coupling efficiency |
- Purification : Use flash chromatography (hexane:EtOAc gradient) to isolate products from Pd residues .
Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?
- Electronic Effects : The ethynyl group acts as an electron-withdrawing moiety, directing electrophiles to the less substituted position (C-3).
- Steric Hindrance : Bromine at C-2 blocks adjacent positions, favoring substitution at C-4 in halogenation reactions. Computational DFT studies validate these trends .
Q. How does the stability of this compound vary under different storage conditions?
- Degradation Pathways : Hydrolysis of the ethynyl group in humid environments or acidic conditions.
- Storage Recommendations :
- Temperature: –20°C in inert atmosphere (argon).
- Solvent: Store in anhydrous DMSO or THF to prevent moisture ingress .
Methodological Challenges
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
- Case Study : Discrepancies in Suzuki-Miyaura coupling yields may arise from:
- Catalyst Purity : Use ICP-MS to quantify residual Pd in reagents.
- Oxygen Sensitivity : Conduct reactions under strict Schlenk-line conditions .
Q. What analytical strategies differentiate between structural isomers formed during synthesis?
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile:water mobile phase).
- Spectroscopy : Compare ¹H NMR coupling constants; NOESY confirms spatial proximity of substituents .
Applications in Drug Discovery
Q. How is this compound utilized as a building block in bioactive molecule synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
